molecular formula C22H21N3S B11437159 6-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

6-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437159
M. Wt: 359.5 g/mol
InChI Key: LJZLKRZRJGQVPQ-UHFFFAOYSA-N
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Description

6-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused to an imidazole ring, with various substituents attached to the core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The initial step involves the cyclization of a suitable pyridine derivative with an imidazole precursor under acidic or basic conditions. This reaction forms the imidazo[1,2-a]pyridine core.

    Introduction of Substituents: The next steps involve the introduction of the methyl, methylphenyl, and methylsulfanyl groups through various substitution reactions. These reactions may require specific reagents such as methyl iodide, phenylboronic acid, and thiol compounds.

    Final Coupling Reaction: The final step involves coupling the substituted imidazo[1,2-a]pyridine with an amine derivative to form the desired compound. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxide or sulfone derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: It may be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the imidazo[1,2-a]pyridine core allows it to bind to specific sites, modulating the activity of the target molecules. The methyl, methylphenyl, and methylsulfanyl groups may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine: Lacks the methylsulfanyl group.

    6-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-ol: Contains a hydroxyl group instead of an amine.

    6-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

The uniqueness of 6-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the methylsulfanyl group, in particular, may enhance its reactivity and binding interactions, making it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C22H21N3S

Molecular Weight

359.5 g/mol

IUPAC Name

6-methyl-N-(2-methylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H21N3S/c1-15-8-13-20-24-21(17-9-11-18(26-3)12-10-17)22(25(20)14-15)23-19-7-5-4-6-16(19)2/h4-14,23H,1-3H3

InChI Key

LJZLKRZRJGQVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CC=C(C=C4)SC)C=C1

Origin of Product

United States

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